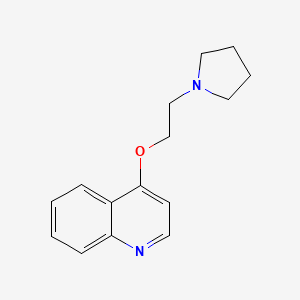

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Description

Structure

2D Structure

Properties

CAS No. |

32226-69-0 |

|---|---|

Molecular Formula |

C15H18N2O |

Molecular Weight |

242.32 g/mol |

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)quinoline |

InChI |

InChI=1S/C15H18N2O/c1-2-6-14-13(5-1)15(7-8-16-14)18-12-11-17-9-3-4-10-17/h1-2,5-8H,3-4,9-12H2 |

InChI Key |

ZSQDIESIQHUWMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline Derivatives

General Synthetic Strategies for Quinoline (B57606) Core Construction

The construction of the quinoline ring, the central component of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, can be achieved through several established synthetic routes. nih.gov These methods typically involve the formation of the pyridine (B92270) portion of the fused ring system onto a pre-existing benzene (B151609) ring.

Classical Cyclization Reactions

A number of named reactions are instrumental in the synthesis of the quinoline core. These classical methods have been refined over the years and remain fundamental in organic synthesis. nih.gov

The Gould-Jacobs reaction is a significant method for preparing quinolines, specifically 4-hydroxyquinoline (B1666331) derivatives. wikiwand.comwikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikiwand.comiipseries.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikiwand.com

The mechanism involves an initial nucleophilic attack by the aniline on the malonic ester derivative, followed by the elimination of ethanol (B145695) to form a condensation product. wikipedia.org A 6-electron cyclization then occurs at high temperatures, leading to the formation of the quinoline ring. wikipedia.orgablelab.eu This reaction is particularly effective for anilines that have electron-donating groups at the meta-position. wikiwand.com

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester |

| 2 | Thermal Cyclization | Anilidomethylenemalonic ester | 4-hydroxy-3-carboalkoxyquinoline |

| 3 | Saponification | 4-hydroxy-3-carboalkoxyquinoline, Base (e.g., NaOH) | Carboxylic acid salt |

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgjptcp.com The reaction conditions can influence the final product; for instance, lower temperatures may favor the formation of a β-amino acrylate (B77674) which then cyclizes to a 4-quinolone. pharmaguideline.comsynarchive.com

The reaction mechanism starts with the attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring-closing reaction. wikipedia.org Subsequent elimination of an alcohol molecule and tautomerization leads to the formation of the 4-hydroxyquinoline product. wikipedia.org While often depicted as the hydroxyquinoline (enol form), the quinolone (keto form) is believed to be the predominant tautomer. wikipedia.org

The Biere-Seelen synthesis is another approach to constructing the quinolone core. mun.ca This method involves the Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate, which results in an enamino ester. mun.ca This intermediate then undergoes cyclization to form the quinolone structure. mun.ca This method is one of the classical routes starting from an anthranilate derivative. mdpi.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base to form a β-keto ester. wikipedia.orgorganic-chemistry.org While not a direct synthesis of the quinoline ring itself from anilines, it is a crucial method for forming cyclic structures, particularly five- and six-membered rings, which can be precursors or integral parts of more complex heterocyclic systems. libretexts.orgopenstax.org The reaction works best with 1,6-diesters and 1,7-diesters. openstax.org

The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org It involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in the same molecule. libretexts.org This intramolecular nucleophilic attack leads to a cyclic intermediate, which then eliminates an alkoxide to form the cyclic β-keto ester. jove.com

Table 2: Comparison of Ring Formation Efficiency in Dieckmann Condensation

| Reactant | Ring Size Formed | Stability |

|---|---|---|

| 1,6-diester | 5-membered | Favorable |

| 1,7-diester | 6-membered | Favorable |

The Camps' cyclization is a reaction that transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a base, such as hydroxide (B78521) ion. wikipedia.orgen-academic.com The relative amounts of the two possible products depend on the reaction conditions and the structure of the starting material. wikipedia.org This reaction is fundamentally the alkaline cyclization of an N-acylated-o-aminoacetophenone. mun.ca

The mechanism can proceed via two different pathways, leading to either a 2-hydroxyquinoline (B72897) or a 4-hydroxyquinoline. mdpi.com This involves the formation of an enolate and subsequent intramolecular cyclization. mdpi.comresearchgate.net Similar to the Conrad-Limpach synthesis products, the resulting hydroxyquinolines are believed to exist predominantly in their keto (quinolone) forms. wikipedia.org

Modern Catalytic Approaches

Recent advancements in catalysis have revolutionized quinoline synthesis, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional methods. researchgate.net These modern techniques are pivotal in constructing complex and polysubstituted quinoline frameworks. iaea.org

Transition metal catalysis holds a dominant position in the contemporary synthesis of quinoline derivatives due to its efficiency and versatility. ias.ac.in Catalysts based on metals such as palladium (Pd), copper (Cu), ruthenium (Ru), rhodium (Rh), gold (Au), and silver (Ag) have been extensively employed in various cascade and sequential reactions to construct the quinoline core. researchgate.net These methods often proceed through mechanisms like C-H functionalization, cross-coupling reactions, and domino approaches, allowing for the assembly of complex molecular architectures from readily available starting materials. ias.ac.in

For instance, copper-catalyzed one-pot strategies have been developed for the synthesis of substituted quinolines from anilines and aldehydes, utilizing molecular oxygen as an economical and convenient oxidant. ias.ac.in Another approach involves the palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, which proceeds under mild conditions to afford quinoline motifs in good yields. ias.ac.in The ability of transition metal catalysts to facilitate the construction of C-N and C-C bonds is fundamental to these synthetic routes. ias.ac.in

Table 1: Examples of Transition Metals Used in Quinoline Synthesis

| Transition Metal | Typical Reaction Type | Reference |

|---|---|---|

| Palladium (Pd) | Cross-Coupling, Sonogashira Coupling | ias.ac.in |

| Copper (Cu) | C-H Functionalization, Aerobic Oxidation | ias.ac.in |

| Ruthenium (Ru) | Cascade Reactions | researchgate.net |

| Rhodium (Rh) | Cascade Reactions | researchgate.net |

| Gold (Au) | Cascade Reactions | researchgate.net |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of a wide range of organic molecules, including quinolines. mdpi.com NHCs are often employed in indirect Friedländer annulation reactions, which typically involve the condensation of a 2-aminobenzyl alcohol or its derivatives with a ketone. rsc.orgresearchgate.net

In these reactions, the NHC, generated in situ from its precursor, can facilitate a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone. researchgate.net This process generates the active aldehyde and enolate intermediates, which then undergo a crossed aldol (B89426) addition followed by cyclization and dehydration to yield the final quinoline product in good to excellent yields. researchgate.net NHC-copper complexes have also been developed to catalyze the indirect Friedländer reaction at room temperature using DMSO as an oxidant, showcasing a practical and facile process for quinoline synthesis. nih.gov

Decarboxylating Cyclization from Isatoic Anhydride (B1165640)

Isatoic anhydrides serve as valuable and readily available precursors for quinoline synthesis. nih.gov These compounds can be prepared from inexpensive anthranilic acids using various carbonyl transfer reagents like triphosgene. nih.govnih.gov

A convenient two-step synthesis involves the initial conversion of anthranilic acids to isatoic anhydrides. nih.gov In the subsequent step, the isatoic anhydride acts as an electrophile and reacts with a suitable nucleophile, such as the sodium enolate of ethyl acetoacetate. nih.gov This reaction leads to a one-pot acylation followed by a dehydrative intramolecular cyclization, ultimately forming the substituted quinoline scaffold. nih.gov This method avoids some of the regioselectivity issues associated with other quinoline syntheses and is amenable to scale-up. nih.gov

Pfitzinger Reaction Protocol for Quinoline Carboxylic Acids

The Pfitzinger reaction is a classical and effective method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base, such as potassium hydroxide. wikipedia.orgresearchgate.net

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. wikipedia.org The subsequent intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid product. wikipedia.orgijsr.net While the Pfitzinger reaction is a powerful tool, it can sometimes be limited by harsh reaction conditions or the formation of resinous byproducts that complicate product isolation. researchgate.net A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 2: Key Steps in the Pfitzinger Reaction Mechanism

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Base-catalyzed hydrolysis of isatin | Keto-acid |

| 2 | Reaction with carbonyl compound | Imine |

| 3 | Tautomerization | Enamine |

| 4 | Intramolecular cyclization & Dehydration | Quinoline-4-carboxylic acid |

Targeted Synthesis of 4-(2-(1-Pyrrolidinyl)ethoxy)-Quinoline and Analogs

The synthesis of the specific compound, Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, involves the initial construction of a quinoline ring, often with a functional group at the 4-position that can be subsequently elaborated. ontosight.ai

Strategies for Introducing the Ethoxy-Pyrrolidinyl Moiety

The introduction of the 4-(2-(1-pyrrolidinyl)ethoxy) side chain is typically achieved through nucleophilic substitution reactions on a pre-formed quinoline core. ontosight.ai A common and effective strategy starts with a 4-hydroxyquinoline or a 4-chloroquinoline (B167314) derivative.

A plausible synthetic route involves the O-alkylation of 4-hydroxyquinoline. The hydroxyl group of 4-hydroxyquinoline is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This is then reacted with a halo-functionalized ethoxy-pyrrolidine precursor, such as 1-(2-chloroethyl)pyrrolidine, via a Williamson ether synthesis. Alternatively, one could start with 4-chloroquinoline and perform a nucleophilic aromatic substitution reaction with 2-(pyrrolidin-1-yl)ethan-1-ol in the presence of a base. The synthesis generally involves multiple steps and requires purification and characterization, such as chromatography and spectroscopy, to isolate the pure final product. ontosight.ai

Molecular Hybridization Strategies Involving Quinoline and Pyrrolidine (B122466) Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. nih.gov This approach aims to create new chemical entities with enhanced affinity, efficacy, and a potentially modified spectrum of activity or reduced side effects. nih.gov The quinoline and pyrrolidine rings are both considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active compounds. nih.govnih.gov

Design Principles for Hybrid Compounds

The design of hybrid molecules involving quinoline and pyrrolidine scaffolds is guided by several key principles:

Pharmacophore Combination : The core idea is to link the quinoline and pyrrolidine moieties, each known to contribute to a specific biological activity, to create a dual-acting or synergistic compound. nih.gov The linkage can be a direct bond, a flexible chain, or a rigid spacer, depending on the desired spatial orientation of the two pharmacophores.

Target-Oriented Design : The design is often tailored to interact with a specific biological target or multiple targets. For example, quinoline derivatives are known to target DNA gyrase and topoisomerase, while pyrrolidine-containing compounds exhibit a wide range of activities, including anticonvulsant and anticancer effects. nih.govresearchgate.net

Physicochemical Property Modulation : The combination of the lipophilic quinoline and the often more polar pyrrolidine can be used to fine-tune the physicochemical properties of the hybrid molecule, such as solubility, lipophilicity, and membrane permeability, which are crucial for drug-likeness. nih.gov

Three-Dimensionality : The non-planar, sp³-rich nature of the pyrrolidine ring introduces three-dimensionality to the typically planar quinoline scaffold. researchgate.net This increased 3D character can lead to improved interactions with biological targets and better pharmacological profiles. researchgate.net

Examples of Pyrrolidinyl-Quinoline Hybrids

Several studies have reported the synthesis and biological evaluation of hybrids incorporating both quinoline and pyrrolidine rings. These hybrids have shown promise in various therapeutic areas.

One example involves the synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives. nih.gov These compounds were designed as potential antifungal agents by targeting chitin (B13524) synthase. nih.gov The spirocyclic linkage creates a rigid three-dimensional structure that can effectively interact with the enzyme's active site. nih.gov

Another class of hybrids includes compounds where a pyrrolidinyl-ethoxy side chain is attached to the quinoline core. For instance, 6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ) has been investigated for its anti-hepatocellular carcinoma activity. nih.gov In this case, the pyrrolidinyl-ethoxy group is crucial for the compound's biological effect.

The synthesis of these hybrids often involves multi-step reaction sequences. For example, the synthesis of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives may involve a multi-component reaction followed by cyclization. nih.gov The introduction of the pyrrolidinyl-ethoxy side chain is typically achieved through a nucleophilic substitution reaction, where a chloro-substituted quinoline is reacted with 2-(1-pyrrolidinyl)ethanol.

The following table provides examples of pyrrolidinyl-quinoline hybrids and their reported biological activities.

| Hybrid Compound Class | Structural Features | Reported Biological Activity | Reference |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-ones | Spirocyclic linkage between pyrrolidine and quinoline rings | Antifungal (chitin synthase inhibitors) | nih.gov |

| Pyrrolidinyl-ethoxy-substituted quinolines | Pyrrolidinyl-ethoxy side chain attached to the quinoline core | Anticancer (induces ER stress and apoptosis) | nih.gov |

| Pyrrolidinyl-substituted cathinones (related structures) | Pyrrolidine ring as part of a larger scaffold | Psychotropic | nih.gov |

Chemical Characterization Methodologies

The structural elucidation and confirmation of newly synthesized chemical compounds are critical steps in chemical research. For quinoline derivatives, a combination of spectroscopic techniques and elemental analysis is routinely employed to unequivocally determine their chemical structure and purity. researchgate.netresearchgate.net

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For quinoline derivatives, characteristic absorption bands can be observed for C-H stretching and bending vibrations of the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic system. If substituents are present, their characteristic peaks will also be visible, such as C-O stretching for alkoxy groups or C=O stretching for carbonyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation.

¹H NMR : Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. uncw.edu For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum (around 7-9 ppm). chemicalbook.comtsijournals.com The coupling patterns between adjacent protons can help to determine the substitution pattern on the quinoline ring. The protons of the pyrrolidine ring and the ethoxy linker will have characteristic chemical shifts and multiplicities. researchgate.net

¹³C NMR : Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the quinoline and pyrrolidine rings, as well as the ethoxy linker, can be assigned based on established correlation tables and computational predictions. researchgate.nettsijournals.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. researchgate.net Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. researchgate.net

The following table summarizes the expected spectroscopic data for "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-".

| Spectroscopic Technique | Expected Observations |

| Infrared (IR) | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), C-O-C stretching (~1000-1300 cm⁻¹), Aliphatic C-H stretching (~2850-2960 cm⁻¹) |

| ¹H NMR | Signals in the aromatic region for quinoline protons, signals for the methylene (B1212753) protons of the ethoxy linker, and signals for the methylene protons of the pyrrolidine ring. |

| ¹³C NMR | Signals for the carbon atoms of the quinoline ring, the ethoxy linker, and the pyrrolidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Elemental Composition Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. researchgate.net This technique is often used in conjunction with high-resolution mass spectrometry to definitively establish the molecular formula of a new compound. jocpr.comresearchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the study of quinoline derivatives, this method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding their chemical reactivity and biological activity. The process involves diffracting a beam of X-rays through a single crystal of the substance. The resulting diffraction pattern is then analyzed to build up a three-dimensional map of the electron density, from which the atomic positions can be determined.

For the specific compound, Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- , a thorough search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. Consequently, detailed structural parameters such as unit cell dimensions, space group, and specific intramolecular distances and angles for this exact molecule cannot be provided at this time.

While crystallographic data for various other quinoline derivatives are available and demonstrate the utility of this technique in the field, a specific structural elucidation for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- by X-ray crystallography has not been reported in the reviewed literature. The synthesis of a suitable single crystal is a prerequisite for such an analysis. Should such data become available, it would offer significant insights into the molecule's solid-state conformation, including the planarity of the quinoline ring system and the orientation of the 4-(2-(1-pyrrolidinyl)ethoxy) substituent.

The table below is intended to present crystallographic data. However, due to the absence of specific research findings for the target compound, it remains unpopulated.

Table 1: Crystallographic Data for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

| Parameter | Value |

|---|---|

| Chemical Formula | C15H18N2O |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Preclinical Pharmacological Evaluation of Quinoline Derivatives

In Vitro Assessment of Antimicrobial Activity

The quinoline (B57606) scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial effects. The introduction of various substituents onto the quinoline ring system allows for the modulation of these activities. This section explores the in vitro antimicrobial potential of several quinoline derivatives against a range of pathogenic microorganisms.

Antibacterial Spectrum and Potency

The antibacterial efficacy of quinoline derivatives has been investigated against both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in determining their spectrum and potency.

Numerous quinoline derivatives have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, a series of 2-styryl quinolines were synthesized and evaluated for their antibacterial properties. Compounds 9j and 9k from this series were found to be as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus. rsc.org In another study, certain 4-aminoquinoline (B48711) derivatives were prepared, with 6-chlorocyclopentaquinolinamine (7b) showing potent inhibition against MRSA. rsc.org

The antibacterial 4H-4-oxoquinolizines have been shown to be highly active against quinolone-resistant MRSA. Additionally, some 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have exhibited bactericidal activity against clinical isolates of MRSA. nih.gov

The activity of quinoline derivatives against Gram-negative bacteria such as Escherichia coli has also been a subject of investigation. In a study involving functionalized phenoxy quinolines, some derivatives showed remarkable antibacterial activity against E. coli. mdpi.com Similarly, certain 2-styryl quinolines were found to be active against Gram-negative strains. rsc.org Research into new quinoline derivatives has also shown that some compounds possess moderate to excellent activity against E. coli. nih.gov

The minimum inhibitory concentration (MIC) is a key parameter in assessing the potency of an antimicrobial agent. The following table summarizes the MIC values of selected quinoline derivatives against Staphylococcus aureus and Escherichia coli. It is important to note that these values are for the specified derivatives and not for "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-".

Table 1: MIC Values of Selected Quinoline Derivatives against Bacterial Pathogens

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Styryl quinoline 9j | Staphylococcus aureus | 1.9 - 31.2 | rsc.org |

| 2-Styryl quinoline 9k | Staphylococcus aureus | 1.9 - 31.2 | rsc.org |

| 6-chlorocyclopentaquinolinamine (7b ) | MRSA | 0.125 mM | rsc.org |

| Quinolone hybrid 5d | Escherichia coli | 0.125 - 8 | nih.gov |

Antifungal Spectrum and Potency (e.g., Aspergillus niger, Candida metapsilosis, Candida albicans)

Certain quinoline derivatives have also been evaluated for their antifungal properties. A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives exhibited moderate to excellent antifungal activity against various pathogenic fungal strains. acs.orgmdpi.com Notably, compounds 4d, 4f, 4k, and 4n showed stronger activity against Candida albicans than the standard antifungal fluconazole. acs.orgmdpi.com Furthermore, compounds 4f, 4n, and 4o demonstrated better antifungal activity against Aspergillus flavus than fluconazole. acs.orgmdpi.com While specific data for Aspergillus niger and Candida metapsilosis for these compounds were not detailed, the broad-spectrum antifungal potential of this class of quinolines is evident. Another study on new quinoline derivatives showed that compound 6 was the most potent against A. niger and C. albicans. nih.govnih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4d | Candida albicans | > Fluconazole | acs.orgmdpi.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4f | Candida albicans | > Fluconazole | acs.orgmdpi.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4k | Candida albicans | > Fluconazole | acs.orgmdpi.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4n | Candida albicans | > Fluconazole | acs.orgmdpi.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4f | Aspergillus flavus | > Fluconazole | acs.orgmdpi.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4n | Aspergillus flavus | > Fluconazole | acs.orgmdpi.com |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one 4o | Aspergillus flavus | > Fluconazole | acs.orgmdpi.com |

| Quinoline derivative 6 | Aspergillus niger | Potent | nih.govnih.gov |

| Quinoline derivative 6 | Candida albicans | Potent | nih.govnih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The quinoline core is a key component in several compounds with antitubercular activity. Research into 4-alkoxyquinolines has identified potent inhibitors of Mycobacterium tuberculosis (Mtb). A series of 4-alkoxyquinolines demonstrated excellent antimycobacterial activities with MIC values ranging from 0.03 µM to 12.32 µM against the Mtb H37Rv strain. acs.org The lead compounds from this series were also effective against multidrug-resistant strains and were found to target the cytochrome bc1 complex. acs.org

Another study focused on 4-alkoxy-triazoloquinolones, which were designed as inhibitors of Mtb DNA gyrase. Two compounds, 21a and 30a , showed the best anti-Mtb potency with MICs of 6.9 µM and 6.6 µM, respectively. nih.gov Compound 21a was also effective against clinical isolates of Mtb, including multi-drug-resistant strains, with MIC values as low as 4 µM. nih.gov

Furthermore, a series of 2-(quinoline-4-yloxy)acetamides were synthesized and found to be potent antitubercular agents with MICs in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. researchgate.net

**Table 3: MIC Values of Selected Quinoline Derivatives against *Mycobacterium tuberculosis***

| Compound/Series | Strain(s) | MIC | Reference |

|---|---|---|---|

| 4-Alkoxyquinolines | Mtb H37Rv | 0.03 - 12.32 µM | acs.org |

| 4-Alkoxy-triazoloquinolone 21a | Mtb H37Rv | 6.9 µM | nih.gov |

| 4-Alkoxy-triazoloquinolone 30a | Mtb H37Rv | 6.6 µM | nih.gov |

| 4-Alkoxy-triazoloquinolone 21a | MDR-Mtb | 4 µM | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Mtb (drug-sensitive & resistant) | Submicromolar | researchgate.net |

Antileishmanial Activity

No specific data were found concerning the in vitro activity (IC50) of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- against Leishmania amazonensis or Leishmania infantum.

In Vitro Evaluation of Anticancer Activity

Antiproliferative Effects in Various Cancer Cell Lines

Breast Cancer Cell Lines (e.g., MCF-7, T-47D)

No specific studies detailing the antiproliferative effects of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- on the breast cancer cell lines MCF-7 or T-47D were identified in the reviewed literature. While various other quinoline derivatives have been investigated for their activity against these cell lines, data for the specified compound is not available.

Colon Cancer Cell Lines (e.g., HT-29, HCT-116, COLO205)

There is no specific research data available on the antiproliferative effects of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- in the colon cancer cell lines HT-29, HCT-116, or COLO205.

Lung Cancer Cell Lines (e.g., A549, H460)

Specific data on the antiproliferative activity of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- against the lung cancer cell lines A549 and H460 could not be located in the existing scientific literature.

Prostate Cancer Cell Lines (e.g., PC-3)

A review of published studies did not yield specific data concerning the antiproliferative effects of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- on the PC-3 prostate cancer cell line.

Liver Cancer Cell Lines (e.g., HUH7, Ha22T)

While direct studies on Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- are limited, research has been conducted on a more complex derivative that incorporates this specific chemical moiety. A study investigated the anti-hepatocellular carcinoma (HCC) effects of a compound named 6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ). This compound demonstrated inhibitory potential against liver cancer cells. The research indicated that the anti-HCC effects of BPIQ may be attributed to the downregulation of pro-survival proteins and the modulation of endoplasmic reticulum (ER) stress, which contributes to apoptosis (programmed cell death) in HCC cells. The study highlights the potential of the quinoline scaffold with the 4-(2-(1-pyrrolidinyl)ethoxy) substitution as a basis for developing treatments for hepatocellular carcinoma. However, specific data, such as IC50 values for HUH7 and Ha22T cell lines for the parent compound, were not provided.

Leukemia Cell Lines (e.g., SR)

There is currently no specific published data detailing the cytotoxic or antiproliferative effects of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- against the SR leukemia cell line or other leukemia cell models. General studies on different quinoline derivatives have occasionally included leukemia cell lines in their screening panels. mdpi.com

Melanoma Cell Lines (e.g., LOX IMVI, SK-MEL-5)

Specific experimental data on the activity of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- against the LOX IMVI and SK-MEL-5 melanoma cell lines are not available in the current literature. However, other novel quinoline-based diarylamides have demonstrated significant growth inhibitory effects on these cell lines in broader anticancer screenings. mdpi.comnih.gov For instance, certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have shown potent activity against LOX IMVI and SK-MEL-5 cell lines. nih.gov

Ovarian Cancer Cell Lines (e.g., NCI/ADR-RES)

Detailed studies evaluating the efficacy of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- on the NCI/ADR-RES ovarian cancer cell line have not been identified. Research into other quinoline derivatives has shown varied activity against different ovarian cancer cell lines, suggesting that the core structure may be a viable starting point for developing agents against this type of cancer. mdpi.comnih.gov

Renal Cancer Cell Lines (e.g., CAKI-1)

The cytotoxic effects of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- specifically on the CAKI-1 renal cancer cell line are not documented in available research. The CAKI-1 cell line has been utilized in the evaluation of other quinoline-based compounds, where some derivatives have shown notable antiproliferative activity. mdpi.comresearchgate.net

Central Nervous System (CNS) Cancer Cell Lines (e.g., SF-295)

There is a lack of specific data concerning the activity of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- against the SF-295 CNS cancer cell line. ontosight.ai Broader screenings of novel quinoline derivatives have included other CNS cancer cell lines, such as SF-539, and have reported significant growth inhibition, indicating the potential for this class of compounds to cross the blood-brain barrier and exert anticancer effects. mdpi.com

Anti-inflammatory Potential (e.g., NLRP3/IL-1β pathway inhibition)

The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases. nih.govresearchgate.net The activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). researchgate.netresearchgate.net While some quinoline derivatives have been investigated for their anti-inflammatory properties, there is currently no direct evidence or specific research demonstrating that Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- inhibits the NLRP3 inflammasome or the subsequent IL-1β pathway. nih.govrsc.org The potential of this specific compound to modulate inflammatory pathways remains an area for future investigation.

Other Biological Activities (e.g., Antioxidant Potential)

Quinoline and its derivatives have been recognized as a "privileged molecular framework" for the design of agents with antioxidant properties. bohrium.comnih.gov The heterocyclic nature of the quinoline ring system allows it to act as a scaffold for developing compounds that can scavenge free radicals. nih.govmdpi.com However, specific studies quantifying the antioxidant capacity of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, through assays such as DPPH or ABTS radical scavenging, have not been reported in the literature. mdpi.com Therefore, while the structural motif suggests potential antioxidant activity, experimental validation is required. bohrium.combiointerfaceresearch.com

Sufficient information is not available in the public domain to generate a detailed scientific article on the specific molecular targets of the chemical compound “Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-” as requested by the provided outline.

Scientific literature discusses the antimicrobial and biological activities of various classes of quinoline-containing compounds. For instance, different quinoline derivatives have been investigated for their roles in:

Inhibition of Microbial DNA Gyrase: Certain novel quinoline derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govscholarsportal.info

Type II NADH Dehydrogenase (NDH-2) Inhibition: Classes of compounds known as quinolinyl pyrimidines have been shown to be potent inhibitors of NDH-2 in Mycobacterium tuberculosis. nih.govnih.gov

Cytochrome bc1 Complex Inhibition: Research has focused on compounds like quinazoline (B50416) derivatives which target the QcrB subunit of the cytochrome bc1 complex, leading to ATP depletion. nih.govplos.org

Inhibition of Translation Elongation Factor 2 (PfEF2): Some antimalarial quinoline derivatives, such as quinoline-4-carboxamides, have been found to act by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govpatsnap.com

Falcipain-2 Enzyme Inhibition: The inhibition of this Plasmodium falciparum cysteine protease has been associated with various chemical structures, including isoquinolines and chalcones. nih.govnih.gov

ATP Depletion Mechanisms: The inhibition of key respiratory enzymes like the cytochrome bc1 complex or ATP synthase by different types of quinoline-based compounds can lead to the depletion of ATP in pathogens. plos.orgchemistryviews.org

However, the available research does not provide specific data linking the exact compound, Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- , to each of these precise mechanisms of action. Therefore, constructing a scientifically accurate article that strictly adheres to the requested outline for this specific molecule is not possible based on the current search results.

Mechanistic Insights into Biological Actions

Mechanisms of Action in Anticancer Activity

The anticancer effects of quinoline (B57606) derivatives are exerted through a variety of mechanisms, including the inhibition of essential enzymes, disruption of cytoskeletal components, and interference with DNA structure and function. researchgate.netnih.gov These compounds can also trigger programmed cell death and halt the cell division cycle, ultimately leading to the demise of malignant cells. researchgate.netarabjchem.org

Quinoline-based compounds have been identified as potent inhibitors of topoisomerases I and II, enzymes critical for resolving DNA topological challenges during replication, transcription, and recombination. globalresearchonline.netmdpi.com By targeting these enzymes, quinoline derivatives can lead to the accumulation of DNA strand breaks, which are toxic to cancer cells. mdpi.com

The mechanism of inhibition often involves the stabilization of the topoisomerase-DNA cleavage complex. nih.govnih.gov This action prevents the re-ligation of the DNA strand, effectively converting the transient enzymatic break into a permanent, cytotoxic lesion. nih.gov While many quinoline derivatives show this activity, specific research has focused on developing novel compounds with improved efficacy. nih.gov For instance, certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit both topoisomerase I and IIα activity. mdpi.com One particularly active compound demonstrated 88.3% inhibition of topoisomerase IIα, a level comparable to the established drug etoposide. mdpi.com

Table 1: Topoisomerase Inhibition by Select Quinoline Derivatives

| Compound Class | Target Enzyme(s) | Notable Findings | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | Topoisomerase I and IIα | A lead compound inhibited 88.3% of topo IIα activity, similar to etoposide. | mdpi.com |

| 4-Alkoxy-2-arylquinolines | Topoisomerase I | Morpholino analogs showed moderate TOP1 inhibitory activity compared to camptothecin (B557342). | nih.gov |

The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. mdpi.com Several quinoline derivatives exert their anticancer effects by disrupting microtubule dynamics, acting as tubulin polymerization inhibitors. globalresearchonline.netnih.govnih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.govchemrxiv.orgrsc.org

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. mdpi.comnih.gov Research into novel quinoline derivatives has identified compounds with significant tubulin polymerization inhibitory activity. For example, one synthesized quinoline derivative was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and significantly reduced β-tubulin mRNA levels in MDA-MB-231 breast cancer cells. nih.gov Another study on 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones identified a compound that arrested A549 lung cancer cells in mitosis with an IC50 of 5.9 μM. nih.govrsc.org

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The quinoline scaffold has served as a template for the development of numerous kinase inhibitors. globalresearchonline.netnih.gov

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival and proliferation. nih.gov Novel quinoline-pyridine hybrids have been designed as PIM-1 kinase inhibitors, demonstrating potent anticancer activity against several cancer cell lines, including myeloid leukemia (NFS-60) and liver cancer (HepG-2). nih.gov

c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Certain quinoline derivatives have been identified as inhibitors of the c-Met factor. nih.gov

Other Kinases: The versatility of the quinoline structure has led to the development of inhibitors for other kinases as well, such as Src/AbI tyrosine kinase (Bosutinib) and p38-α MAPK. globalresearchonline.net

Some quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction can distort the DNA structure, interfering with the processes of replication and transcription and ultimately leading to cell death. nih.govnih.gov

A derivative of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, specifically 9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ), has been shown to induce significant DNA damage. nih.gov Treatment of hepatocellular carcinoma cells with BPIQ led to a dramatic increase in the level of γH2AX, an established biomarker for DNA double-strand breaks. nih.gov This finding strongly suggests that the compound's cytotoxic effects are mediated, at least in part, by its ability to interfere with DNA integrity and replication. nih.gov Studies on other related compounds, such as Pyrimido[4(I),5(I):4,5] thieno(2,3-b)quinolines, have also confirmed their genotoxic potential through interaction with DNA. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govresearchgate.netmdpi.com Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, promoting their survival and resistance to therapy. nih.gov Targeting these anti-death proteins is a promising strategy in cancer treatment. mdpi.com

Quinoline derivatives have been shown to modulate the expression and function of Bcl-2 family proteins. nih.gov For instance, a study on quinoxaline (B1680401) 1,4-dioxides, which are structurally related to quinolines, demonstrated that the derivative DCQ significantly decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in colon cancer cells. nih.gov This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis induction. nih.gov

A common downstream consequence of the various mechanisms described above is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. researchgate.netspringermedizin.de

Apoptosis Induction: The quinoline derivative BPIQ has been shown to be a potent inducer of apoptosis in human hepatocellular carcinoma (HCC) cell lines Ha22T and Huh7. nih.gov Treatment with BPIQ also led to the downregulation of pro-survival proteins such as survivin and XIAP. nih.gov Furthermore, other quinoline derivatives have been reported to induce apoptosis through the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov For example, certain quinoline-pyridine hybrids significantly induced caspase 3/7 activation in HepG-2 cells. nih.gov

Cell Cycle Arrest: Disruption of key cellular processes by quinoline compounds frequently leads to cell cycle arrest, preventing cancer cells from proliferating. arabjchem.org As mentioned, inhibitors of tubulin polymerization can cause cells to accumulate in the G2/M phase of the cell cycle. mdpi.comnih.gov Similarly, quinoxaline derivatives have been observed to cause G2/M cell cycle arrest by inhibiting the expression of cyclin B. nih.govresearchgate.net

Table 2: Effects of Quinoline Derivatives on Apoptosis and Cell Cycle

| Derivative/Class | Cell Line(s) | Effect | Mechanism | Reference |

|---|---|---|---|---|

| BPIQ | Ha22T, Huh7 (HCC) | Apoptosis Induction | Downregulation of survivin and XIAP, increased γH2AX. | nih.gov |

| Quinoxaline 1,4-dioxides | T-84 (Colon Cancer) | G2/M Arrest & Apoptosis | Inhibition of cyclin B, decrease in Bcl-2. | nih.govresearchgate.net |

| Quinoline-pyridine hybrids | HepG-2 (Liver Cancer) | Apoptosis Induction | Activation of caspase 3/7. | nih.gov |

Modulation of Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. scilit.com An accumulation of unfolded or misfolded proteins within the ER lumen leads to a state of cellular stress known as ER stress, which in turn activates the unfolded protein response (UPR). scilit.comresearchgate.net Research into the quinoline derivative BPIQ has shown its capacity to modulate the ER stress response in human hepatocellular carcinoma (HCC) cells. medchemexpress.com

Treatment with BPIQ has been observed to affect the levels of key proteins involved in the ER stress pathway. medchemexpress.com Specifically, it modulates the expression of Glucose-regulated protein of 78 kD (GRP78), Inositol-requiring kinase-1α (IRE1α), C/EBP homologous protein (CHOP), and calnexin. medchemexpress.com GRP78, a central regulator of ER stress, typically maintains the UPR sensors in an inactive state. scilit.com An upregulation of GRP78 is a hallmark of ER stress. CHOP is a transcription factor that, under prolonged ER stress, can promote apoptosis. mdpi.com The modulation of these proteins by BPIQ suggests that this quinoline derivative can induce an ER stress response that may contribute to its pro-apoptotic effects in cancer cells. medchemexpress.com

Table 1: ER Stress-Related Proteins Modulated by the Quinoline Derivative BPIQ

| Protein | Function in ER Stress | Reference |

|---|---|---|

| GRP78 | Central regulator of ER stress; chaperone | medchemexpress.com |

| IRE1α | UPR sensor and signaling molecule | medchemexpress.com |

| CHOP | Pro-apoptotic transcription factor | medchemexpress.com |

| Calnexin | Chaperone protein involved in protein folding | medchemexpress.com |

Inhibition of Cellular Migration and Angiogenesis

Cellular migration is a key process in cancer metastasis. Some quinoline derivatives have been shown to interfere with this process. For instance, a sublethal dose of the quinoline analog BPIQ has been found to attenuate the cellular migration of non-small cell lung cancer (NSCLC) cells. medchemexpress.com This inhibitory effect on cell migration is thought to be mediated through the inhibition of the extracellular signal-regulated protein kinase (ERK) activity. medchemexpress.com

Angiogenesis, the formation of new blood vessels, is another critical process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in this process. nih.gov While direct evidence for "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" is not available, the broader class of quinoline derivatives has been investigated for anti-angiogenic properties. nih.gov Some quinoline derivatives have been developed as inhibitors of VEGFR, thereby blocking the signaling cascade that promotes angiogenesis. nih.gov For example, certain 3-aryl-quinoline derivatives have been identified as dual inhibitors of VEGFR-2 and the estrogen receptor α (ERα). nih.gov

DNA Damage Pathway Involvement (e.g., γH2AX)

The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest cellular responses to DNA double-strand breaks. It serves as a platform for the recruitment of DNA repair proteins to the site of damage. In studies with the quinoline derivative BPIQ, a dramatic increase in the levels of γH2AX was observed in human hepatocellular carcinoma cells. medchemexpress.com This finding strongly suggests the involvement of the DNA damage pathway in the cellular response to BPIQ. medchemexpress.com The induction of DNA damage is a common mechanism of action for many anticancer agents, leading to cell cycle arrest and apoptosis if the damage is too severe to be repaired. The significant elevation of this endogenous DNA damage biomarker points to this pathway as a key component of the pro-apoptotic effects of BPIQ. medchemexpress.com

Anti-inflammatory Pathways (e.g., NLRP3 Inflammasome Assembly and Activation)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Consequently, inhibitors of the NLRP3 inflammasome are of significant therapeutic interest.

Research has shown that certain compounds with a quinoline scaffold can act as potent inhibitors of the NLRP3 inflammasome. For example, novel 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of NLRP3 inflammasome activation. Mechanistic studies suggest that these compounds may act by disrupting key protein-protein interactions necessary for the assembly of the inflammasome complex, such as the interaction between NEK7 and NLRP3, and the oligomerization of NLRP3 and the adaptor protein ASC. Another study also reported the discovery of novel quinoline analogues with potent inhibitory activity against the NLRP3/IL-1β pathway. mdpi.com While this does not provide direct evidence for "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-", it indicates that the quinoline chemical structure is a promising scaffold for the development of NLRP3 inflammasome inhibitors.

Structure Activity Relationship Sar Studies

Impact of Substituent Position on Quinoline (B57606) Ring

Effects of Substitutions at the C4 Position

The substituent at the C4 position of the quinoline ring is a critical determinant of biological activity. In the parent compound, this position is occupied by a 2-(1-pyrrolidinyl)ethoxy group, an ether linkage that is crucial for its pharmacological profile. While direct SAR studies on this specific ether-linked side chain are limited in publicly available literature, extensive research on other 4-substituted quinolines provides valuable insights into the importance of this position.

For instance, in the development of antimalarial 4-aminoquinolines, the nature of the side chain at C4 is paramount. A dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is considered optimal for activity. pharmacy180.com The tertiary amine within this side chain is also a key feature for efficacy. pharmacy180.com Replacing the amino linkage with a thio-ether, as in 4-thioquinoline derivatives, also yields biologically active compounds, with the specific substituent again playing a crucial role. researchgate.net The presence of an ether-linked side chain, such as the 2-(1-pyrrolidinyl)ethoxy group, represents another strategy to modulate the physicochemical properties and biological target interactions of the quinoline scaffold.

Influence of Alkoxy Groups and Their Position (e.g., C6 vs. C7 vs. C8)

In one study of quinoline derivatives, a methoxy (B1213986) group at the C6' position (of the quinoline ring) was found not to be essential for antimalarial activity, and its replacement with a halogen enhanced efficacy. rsc.org Conversely, research on certain quinazoline (B50416) inhibitors, a related heterocyclic system, showed that incorporating an N-methylpyrazol-4-yl group at the C6 position led to significantly improved binding affinity by accessing a previously unoccupied pocket in the target enzyme. acs.org In a series of 4-aminoquinolines, the presence of a chlorine atom at the C7 position was found to be optimal for antimalarial activity. pharmacy180.comnih.gov This electron-withdrawing group was shown to lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amine, which influences drug accumulation in the target parasite. nih.gov These findings highlight that the electronic and steric properties of substituents at positions C6, C7, and C8 are key variables in optimizing the biological profile of quinoline derivatives.

Role of the Pyrrolidinyl-Ethoxy Side Chain

Significance of Pyrrolidine (B122466) Moiety for Potency and Selectivity

The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, valued for its favorable pharmacological properties. frontiersin.orgresearchgate.netnih.gov Its inclusion in the side chain of the title compound is significant for several reasons.

First, the five-membered, non-aromatic pyrrolidine ring increases the three-dimensionality of the molecule. researchgate.netnih.gov Unlike flat aromatic rings, its saturated, puckered nature allows for more specific and complex interactions with biological targets, potentially leading to higher potency and selectivity. researchgate.net The introduction of a pyrrolidine ring can also improve physicochemical properties such as water solubility. researchgate.net

Furthermore, the pyrrolidine scaffold contains stereogenic carbons, meaning that different spatial arrangements (stereoisomers) of substituents on the ring can lead to vastly different biological outcomes. researchgate.netnih.gov This stereochemical diversity is a powerful tool for medicinal chemists to optimize drug-target interactions. The pyrrolidine moiety is a core component in numerous FDA-approved drugs, demonstrating its broad utility and acceptance in medicinal chemistry. frontiersin.orgresearchgate.netnih.gov

Influence of Ethoxy Linker Length and Branching

The ethoxy linker, the two-carbon chain connecting the quinoline C4-oxygen to the pyrrolidine nitrogen, plays a critical role in positioning the terminal pyrrolidine ring for optimal interaction with its biological target. The length and flexibility of this linker are key SAR parameters.

Studies on analogous 4-substituted quinolines have demonstrated the importance of linker length. For 4-aminoquinoline (B48711) antimalarials, a side chain with two to five carbons between the nitrogen atoms is considered ideal for activity. pharmacy180.com In a different series of quinazoline-based enzyme inhibitors, compounds with a two-carbon alkyloxy linker were more potent than those with a three-carbon bridge. mdpi.com This was attributed to a more favorable binding mode within the enzyme's active site. mdpi.com Similarly, studies on quinolinium salts showed that antimicrobial activity was dependent on the alkyl chain length, with a C12 chain showing good activity. nih.gov These examples collectively suggest that the two-carbon length of the ethoxy linker in "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" is likely a well-optimized feature for its intended biological activity, providing the right balance of flexibility and spatial orientation for the pyrrolidine moiety.

| Compound Series | Linker Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | Optimal length of 2-5 carbons between nitrogens | Maintains high antimalarial activity | pharmacy180.com |

| Quinazoline Inhibitors | Increase from 2-carbon to 3-carbon alkyloxy linker | Decreased potency due to less favorable binding | mdpi.com |

| Quaternized Quinolinium Salts | Varying alkyl chain length (C8 to C20) | Optimal antimicrobial activity observed with C12 chain | nih.gov |

Contributions of Other Heterocyclic and Aromatic Substituents

The biological activity of the core "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" structure can be further modified by the addition of other heterocyclic or aromatic substituents to the quinoline ring. These additions can influence the molecule's electronics, lipophilicity, and ability to form additional interactions with a biological target.

For example, studies on 4-aminoquinolines systematically evaluated a range of substituents at the 7-position. It was found that electron-withdrawing groups, such as a chloro group, enhance antimalarial activity. nih.gov This effect is correlated with the substituent's ability to lower the pKa of the quinoline and side-chain nitrogens and its lipophilicity. nih.gov In another example, the introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. nih.gov The incorporation of entire heterocyclic rings, such as linking the quinoline scaffold to imidazole (B134444) or isatin (B1672199) moieties, has been shown to produce hybrid molecules with potent antibacterial or antimalarial activities. rsc.orgmdpi.com

| Quinoline Series | Substituent & Position | Effect | Reference |

|---|---|---|---|

| 4-Aminoquinolines | Electron-withdrawing groups (e.g., -Cl) at C7 | Enhanced antimalarial activity | nih.gov |

| 4-Aminoquinolines | -CH3 group at C3 | Reduced antimalarial activity | pharmacy180.com |

| 4-Aminoquinolines | -CH3 group at C8 | Abolished antimalarial activity | pharmacy180.com |

| Quinoline-imidazole hybrids | -OCH3 (electron-donating) at C2 | Enhanced antimalarial activity | rsc.org |

| Quinoline-imidazole hybrids | -Cl (electron-withdrawing) at C2 | Loss of antimalarial activity | rsc.org |

Pyrazoline and Pyrazole (B372694) Moieties

The hybridization of quinoline with pyrazoline and pyrazole rings has yielded compounds with significant biological potential. Pyrazolines, which are five-membered heterocyclic rings with two adjacent nitrogen atoms, have been extensively studied as scaffolds for anticancer therapeutics. When attached to a quinoline core, typically at the C-3 or C-5 position of the pyrazoline ring, the resulting hybrid molecules have demonstrated notable cytotoxic activity. This leaves the N-1 nitrogen of the pyrazoline available for further functionalization, which can significantly modulate the compound's activity.

For instance, studies on quinolinone-pyrazoline hybrids have identified derivatives with potent antioxidant and lipoxygenase (LOX) inhibitory activity. The investigation into these hybrids indicates that specific substitutions on the pyrazoline ring are crucial for their biological effects. While direct studies on "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" linked to pyrazolines are not extensively documented, the general SAR principles suggest that the bulky and flexible 4-(2-(1-pyrrolidinyl)ethoxy) group would influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.

| Compound Class | Moiety | Key SAR Findings |

| Quinoline-Pyrazoline Hybrids | Pyrazoline | N-1 position of pyrazoline is key for functionalization to modulate activity. |

| Quinolinone-Pyrazoline Hybrids | Pyrazoline | Specific substitutions on the pyrazoline ring are critical for antioxidant and LOX inhibitory activity. |

| Quinoline-Pyrazole-Thiazolidinone Hybrids | Pyrazole | Showed potent anticancer properties against MDA-MB-231 cell line. |

Thiazole (B1198619) and Thiazolidinone Hybrids

Thiazolidinone, a saturated form of the thiazole ring, is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. The hybridization of the quinoline core with 4-thiazolidinone (B1220212) has been a fruitful area of research.

| Hybrid Type | Scaffold | Biological Activity | Target Cell Line/Enzyme |

| Quinoline-4-Thiazolidinone | Thiazolidinone | Antimitotic | MCF-7 |

| Quinoline-4-Thiazolidinone | Thiazolidinone | Cytotoxic | HT-29 |

| Quinoline-4-Thiazolidinone | Thiazolidinone | c-Met Inhibition | - |

Hydrazone and Triazole Linkers

The use of hydrazone (-NH-N=CH-) linkers to connect the quinoline core with other pharmacophores is a common strategy due to their synthetic accessibility and hydrolytic stability. Quinoline-hydrazone derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. The synthetic versatility of the quinoline ring allows for the development of a wide array of structurally diverse hydrazone derivatives that can interact with various bacterial targets like DNA gyrase.

SAR studies on 4-aminoquinoline-hydrazone hybrids have shown that the nature of the substituent on the hydrazone linker significantly influences antibacterial efficacy. For example, the introduction of electron-withdrawing groups can enhance activity against certain bacterial strains. While specific research on "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" featuring a hydrazone linker is limited, the established importance of the quinoline core suggests that this scaffold serves as a critical anchor for the molecule's biological function. Similarly, triazoles, which are five-membered rings with three nitrogen atoms, can act as stable linkers or pharmacophores themselves, often enhancing the biological profile of the parent quinoline molecule.

| Derivative Class | Linker/Moiety | Key SAR Insight | Biological Target Example |

| Quinoline-Hydrazone | Hydrazone | Substituents on the hydrazone linker modulate antibacterial activity. | DNA Gyrase |

| 4-Aminoquinoline-Hydrazone | Hydrazone | Electron-withdrawing groups can increase antibacterial potency. | Various bacterial strains |

| Quinolone-Triazole | Triazole | Hybridization can lead to potent antibacterial agents. | Bacterial strains |

Phenoxy and Anilino Substitutions

Substitutions at the C-4 position of the quinoline ring with phenoxy and anilino groups are critical for modulating biological activity. Research on 2-phenylamino-4-phenoxyquinoline derivatives has identified potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). These studies highlight that the substituent positions on both the 2-phenylamino and 4-phenoxy groups are crucial for inhibitory function.

In the context of 4-anilinoquinolines, the structure of the side chain at the C-4 position is a key determinant of activity, particularly in antimalarial agents. An optimal length for dialkylaminoalkyl side chains is typically 2-5 carbon atoms between the nitrogen atoms. The presence of a tertiary amine in the side chain is also considered important. The 4-(2-(1-pyrrolidinyl)ethoxy) group fits these general parameters, with an ether linkage and a tertiary amine (pyrrolidine) separated by a two-carbon chain from the quinoline core. This structure is anticipated to influence the compound's absorption, distribution, and target interaction. Studies on 2-morpholino-4-anilinoquinoline derivatives have shown that modifications to the C4 aniline (B41778) moiety lead to potent anticancer activity against cell lines like HepG2.

| Compound Class | C-4 Substituent | Biological Activity | Key SAR Finding |

| 2-Phenylamino-quinolines | Phenoxy | HIV-1 NNRTI | Substituent positions on phenoxy group are crucial. |

| 4-Anilinoquinolines | Anilino | Antimalarial, Anticancer | Side chain length and tertiary amine are important for activity. |

Physicochemical Properties and Biological Activity Correlations (e.g., Hydrophobicity)

The biological activity of quinoline derivatives is often correlated with their physicochemical properties, such as hydrophobicity (lipophilicity), electronic effects, and steric parameters. Hydrophobicity, commonly expressed as logP, is a critical factor influencing a drug's ability to cross cell membranes and reach its target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in drug design for predicting the activity of novel compounds and optimizing lead structures.

Several QSAR studies have been conducted on quinoline and its derivatives to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.gov For instance, 3D-QSAR models developed for 4-anilinoquinazoline (B1210976) derivatives (a related class of compounds) as EGFR kinase inhibitors have highlighted the importance of steric and electrostatic fields. nanobioletters.com These models suggest that bulky substituents at certain positions can enhance activity, while electrostatic interactions play a key role in receptor binding. nanobioletters.com

In the case of quinoline derivatives, QSAR studies have shown that descriptors related to molecular weight, electrostatic fields, and steric properties are significantly correlated with biological activity. nih.gov For "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" and its analogues, a QSAR model would likely indicate that the volume and electronic nature of the 4-position substituent are critical determinants of activity. The development of specific QSAR models for this class of compounds would enable a more rational design of new derivatives with improved potency and selectivity. For example, a QSAR study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker successfully predicted the anti-tumor activity of novel compounds, demonstrating the predictive power of such models.

Computational Approaches in Quinoline Drug Discovery

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the feasibility of a drug-receptor interaction and is a foundational step in structure-based drug design. The process involves placing the ligand, in this case, Quinoline (B57606), 4-(2-(1-pyrrolidinyl)ethoxy)-, into the binding site of a target protein and evaluating the interaction.

Ligand-Protein Interaction Analysis

Once docked, the specific interactions between the ligand and the protein's active site are analyzed. These interactions are critical for the stability of the ligand-protein complex. Key interactions for quinoline derivatives often include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the amino acid residues of the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, which are crucial for binding.

Pi-Interactions: Aromatic rings, such as the quinoline core, can engage in π-π stacking or π-alkyl interactions with protein residues like phenylalanine, tyrosine, or tryptophan. nih.gov

For example, in studies of other quinoline derivatives, specific amino acid residues within the target's binding pocket were identified as crucial for interaction. nih.govresearchgate.net An analysis for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- would similarly map out its key interactions, providing a structural basis for its activity.

Binding Affinity Estimation

Docking programs calculate a score that estimates the binding affinity, typically in units of kcal/mol. nih.gov A more negative score suggests a stronger and more favorable binding interaction. This value is used to rank different compounds and predict their potential potency. Studies on various quinoline derivatives have demonstrated a wide range of binding affinities depending on the target protein and the specific substitutions on the quinoline scaffold. nih.govsemanticscholar.org For instance, different thiopyrano[2,3-b]quinoline derivatives exhibited binding affinities ranging from -5.3 to -6.1 kcal/mol against the CB1a protein. nih.govsemanticscholar.org

| Compound Example | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative 1 | HIV Reverse Transcriptase | -10.67 | LYS101, TYR181, TYR188 |

| Quinoline Derivative 2 | Tubulin | -8.5 | CYS241, LEU255, ALA316 |

| Thiopyrano[2,3-b]quinoline | CB1a | -6.1 | ILE-8, LYS-11, PHE-15, TRP-12 |

This table is illustrative and based on data for various quinoline derivatives to demonstrate the type of results obtained from docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking. chemrxiv.org Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable upon ligand binding.

MD simulations can reveal important conformational changes in the protein or ligand that may occur upon binding, providing a more accurate understanding of the interaction and the stability of the complex. nih.gov

In Silico Pharmacokinetic Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, excretion, and toxicity (ADMET)—must be evaluated. mdpi.com In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process. mdpi.comsciensage.info For Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, these predictions would assess its drug-likeness based on several key parameters. nih.gov

Commonly predicted properties include:

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. kubinyi.de The rules are:

Molecular weight < 500 Daltons

Log P (a measure of lipophilicity) < 5

Hydrogen bond donors < 5

Hydrogen bond acceptors < 10

Water Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

hERG Inhibition: Assesses the risk of cardiotoxicity.

| Pharmacokinetic Parameter | Predicted Value (Illustrative) | Significance |

| Molecular Weight | < 500 | Obeys Lipinski's Rule |

| LogP | < 5 | Obeys Lipinski's Rule |

| Water Solubility | Moderate | Affects absorption |

| BBB Permeability | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| hERG Inhibition | No | Low risk of cardiotoxicity |

This table provides an example of the pharmacokinetic profile that would be generated for a quinoline-based drug candidate.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. univ-tlemcen.dz These features include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic groups. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation or from a set of active molecules. researchgate.net

This model then serves as a 3D query to design new molecules or to search databases for existing compounds that match the required features. mdpi.com For the quinoline scaffold, a pharmacophore model could highlight the importance of the nitrogen atom in the quinoline ring as a hydrogen bond acceptor and the ethoxy-pyrrolidine side chain for specific hydrophobic or polar interactions. This information guides the rational design of new derivatives with potentially improved activity.

Virtual Screening for Novel Quinoline Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. kubinyi.de This process can be performed using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening: Uses a known active molecule to find other compounds in a database with similar structural or pharmacophoric features.

Structure-Based Virtual Screening: Uses molecular docking to screen a large database of compounds against the 3D structure of the target protein, ranking them based on their predicted binding affinity. nih.govnih.gov

Virtual screening can efficiently filter millions of compounds down to a manageable number for experimental testing, significantly accelerating the discovery of new lead compounds. arxiv.org A virtual screening campaign could identify novel quinoline scaffolds that share key binding features with Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, potentially leading to the discovery of new drug candidates. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to quinoline derivatives to predict their molecular properties, stability, and reactivity, which are crucial for designing new therapeutic agents. DFT calculations allow researchers to determine a compound's geometry, analyze molecular interactions, and evaluate its optical and electronic properties.

Theoretical calculations for quinoline derivatives are often performed using software like Gaussian 09. A common approach involves optimizing the compound's geometry using DFT at a specific level of theory, such as the B3LYP/6–31 G′(d,p) basis set. From the optimized structure, several key quantum chemical parameters, known as global reactivity descriptors, can be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Key molecular properties and reactivity descriptors calculated via DFT for quinoline derivatives include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and less stable.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. Softness is the reciprocal of hardness; softer molecules are generally more reactive.

Electronegativity (χ) and Chemical Potential (μ): Electronegativity measures the power of an atom or group to attract electrons. The chemical potential, which is the negative of electronegativity, describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to act as an electrophile, or an electron acceptor.

These properties are determined by utilizing DFT calculations and are crucial for predicting how a molecule will interact with biological targets. For example, a study on various novel quinoline derivatives calculated these quantum chemical factors to understand their relative reactivity.

The table below illustrates the type of data generated from DFT calculations for a hypothetical quinoline derivative, as specific data for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- is not available.

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -5.0 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.0 to -1.0 | Electron-accepting ability |